Dioxane

Catalog No.
S589168
CAS No.
123-91-1
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioxane

CAS Number

123-91-1

Product Name

Dioxane

IUPAC Name

1,4-dioxane

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2

InChI Key

RYHBNJHYFVUHQT-UHFFFAOYSA-N

SMILES

C1COCCO1

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
11.35 M
In water, >800 g/L at 25 °C
Miscible with most organic solvents
Miscible with aromatic hydrocarbons and oils.
Solubility in water: miscible
Miscible

Synonyms

1,4-dioxane, diethylene ether, dioxan, dioxane, p-dioxane

Canonical SMILES

C1COCCO1

Tissue Dehydration and Microscopy:

  • 1,4-Dioxane has historically been used as a dehydrating agent in histological procedures, particularly for preparing tissue samples for microscopy. It effectively removes water from tissues, allowing them to be embedded in paraffin wax for sectioning and staining [].
  • While safer alternatives like ethanol are now preferred, 1,4-dioxane might still be used in some specialized applications due to its superior ability to preserve certain cell structures [].

Solvent in Pharmaceutical Research and Development:

  • 1,4-Dioxane serves as a valuable solvent in various stages of pharmaceutical research and development. Its ability to dissolve a wide range of polar and non-polar compounds makes it useful for:
    • Extracting and purifying drugs and drug candidates [].
    • Performing analytical techniques like chromatography and spectroscopy [].
    • Synthesizing new compounds [].

Other Research Applications:

  • Beyond its established uses, researchers are exploring the potential of 1,4-dioxane in other scientific fields, such as:
    • Environmental research: Investigating the behavior and remediation of 1,4-dioxane contamination in water and soil [].
    • Polymer chemistry: Studying its role as a catalyst or reactant in specific polymer synthesis processes [].

Molecular Structure Analysis

Dioxane possesses a cyclic structure with six members, containing four carbon atoms and two oxygen atoms alternating in the ring. The oxygen atoms are linked by single bonds to adjacent carbon atoms, forming the ether functional group (C-O-C). This cyclic ether structure is often referred to as a 1,4-dioxane ring, highlighting the positions of the oxygen atoms within the ring.

A key feature of the molecule is its polarity. The oxygen atoms have a higher electronegativity compared to carbon, creating a polar covalent bond between C-O. This polarity allows dioxane to form hydrogen bonds with water molecules, explaining its excellent water solubility.


Chemical Reactions Analysis

Synthesis:

Dioxane is primarily produced through the acid-catalyzed dehydration of diethylene glycol. The reaction proceeds as follows:

HOCH2CH2OH + HOCH2CH2OH → C4H8O2 + 2H2O (Eq. 1)

Diethylene glycol → Dioxane + Water

Decomposition:

At high temperatures, dioxane can decompose into various products, including ethylene glycol, acetaldehyde, and formaldehyde. The specific decomposition pathway depends on the reaction conditions.

Other Relevant Reactions:


Physical And Chemical Properties Analysis

  • Melting Point: 11.8 °C
  • Boiling Point: 101 °C
  • Density: 1.03 g/cm³
  • Solubility: Miscible with water and most organic solvents
  • Stability: Relatively stable under normal storage conditions. However, it can decompose at high temperatures or in the presence of strong acids or oxidizers.

Mechanism of Action (Not Applicable)

Dioxane does not possess a specific biological mechanism of action relevant to scientific research. Its primary function lies in its solvent properties.

Dioxane is classified as a probable human carcinogen (Group B2) by the Environmental Protection Agency (EPA) []. Chronic exposure has been linked to liver and kidney damage in animal studies []. It is also a suspected respiratory irritant and can cause eye, nose, and throat irritation upon inhalation. Additionally, dioxane is flammable and can form explosive mixtures with air.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Working in a well-ventilated area.
  • Avoiding skin contact and inhalation.
  • Following proper disposal procedures according to local regulations.

Physical Description

Dioxane appears as a clear colorless liquid with a faint ethereal odor. Flash point 55°F. Slightly denser than water and soluble in water. Vapors heavier than air. Susceptible to autooxidation to form peroxides.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid or solid (below 53°F) with a mild, ether-like odor.

Color/Form

Colorless liquid or solid (below 53 degrees F)

XLogP3

-0.3

Boiling Point

214 °F at 760 mm Hg (NTP, 1992)
101.5 °C
101.2 °C
101 °C
214°F

Flash Point

54 °F (NTP, 1992)
65 °F (18.3 °C) (Open cup)
12 °C c.c.
55°F

Vapor Density

3.03 (NTP, 1992) (Relative to Air)
3.03 (Air = 1)
Relative vapor density (air = 1): 3.0
3.03

Density

1.036 at 68 °F (USCG, 1999)
1.0337 g/cu cm at 20 °C
Relative density (water = 1): 1.03
1.03

LogP

-0.27 (LogP)
log Kow = -0.27
-0.27

Odor

Faint pleasant odor
Mild, ether-like odor
The odor of dioxane in low concentrations is faint and generally inoffensive and has been described as being somewhat alcoholic.

Melting Point

53.2 °F (NTP, 1992)
11.8 °C
11.75 °C
12 °C
53°F

UNII

J8A3S10O7S

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Use and Manufacturing

IDENTIFICATION: 1,4-Dioxane is a colorless liquid that can also be a solid below 53 degrees F. It has a faint pleasant odor like ether. 1,4-Dioxane is very soluble in water. USE: 1,4-Dioxane is used to stabilize solvents containing chlorine. It is also a solvent used for resins, oils, waxes, some dyes and other compounds. 1,4-Dioxane has been used in paints and coatings, in certain fumigants, deodorants and preservatives. It is used to make other chemicals. 1,4-Dioxane can be present at very low amounts as a contaminant in cosmetics, detergents and shampoos. However there has been a decrease in the amount of 1,4-dioxane produced and used since 1990. EXPOSURE: Workers that use or produce 1,4-dioxane may breathe in mists or have direct skin contact. People working in the art conservatory industry may be exposed to 1,4-dioxane through dermal contact and breathing in vapor. The general population may be exposed by direct contact with contaminated water or consumer products containing 1,4-dioxane. Exposure may occur by ingestion of contaminated drinking water, and to a much lesser extent, breathing in contaminated indoor air. If 1,4-dioxane is released to air, it will be broken down by reaction with other chemicals. If released to water or soil, it is not expected to bind to soil particles or suspended particles. 1,4-Dioxane is expected to move through soil. 1,4-Dioxane is expected to move into air from wet soils or water surfaces. 1,4-Dioxane is not expected to be broken down by microorganisms nor build up in tissues of aquatic organisms. RISK: Dizziness and eye, nose, and throat irritation were reported in volunteers exposed to moderate-to-high air levels of 1,4-dioxane. Fatal liver and kidney damage and brain lesions have been observed in workers exposed to extremely high air levels of 1,4-dioxane for days or months. These workers also complained of vomiting, nausea, headache, agitation, restlessness, and irritation of eyes, nose, and throat. No toxic effects or cancer were observed in workers exposed to low levels of 1,4-dioxine over many years. 1,4-Dioxane did not cause infertility, abortions, or birth defects in laboratory animals exposed to moderate-to- very high oral doses or moderate air levels before and/or during pregnancy. Decreased weight was observed in both rat dams and fetuses following oral exposure to very high doses during pregnancy. Nasal, liver, lung, mammary gland, and abdominal tumors developed in laboratory animals following lifetime exposure to high-to-very high doses of 1,4-dioxane in drinking water or food. Nasal, liver, kidney, mammary gland and abdominal tumors developed in laboratory animals following lifetime exposure to high-to-very high 1,4-dioxane levels in the air. Skin tumors following skin exposure to a known cancer-causing agent (7,12-dimethylbenz(a)anthracene) were increased by skin exposure to 1,4-dioxane. The International Agency for Research on Cancer has determined that 1,4-dioxane is possibly carcinogenic to humans based on inadequate evidence in humans and sufficient evidence in laboratory animals. The U.S. EPA IRIS program determined that 1,4-dioxane is likely a human carcinogen based on lack of evidence in humans but sufficient evidence from animal studies. The U.S. National Toxicology Program 13th Report on Carcinogens has determined that 1,4-dioxane is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in laboratory animals. (SRC)

Vapor Pressure

29 mm Hg at 68 °F ; 37 mm Hg at 77° F (NTP, 1992)
38.09 mmHg
38.1 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 3.9
29 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

1,4-Dioxane may contain bis(2-chloroethyl) ether ... as an impurity.
The tendency of 1,4-dioxane to form peroxides may be lessened by the addition of a reducing agent, such as stannous chloride or ferrous sulfate.
Peroxides: 0.003% max (certified reagent), 50 mg/kg max (technical); acetic acid: 0.01% max (certified reagent), 0.1% max (technical); Water : 0.02% max (certified), 0. 1% max (technical); Non-volatile matter : 0.004% max (certified), 0.0025% max (technical) ; 2-methyl-1,3-dioxolane: not reported (certified), 0.05%. /From table/
Certified reagent grade: carbonyl : 0.05% max; heavy metals (Pb) : 0.25 ppm max; iron: 0.25 ppm max. /From table/

Other CAS

123-91-1
17647-74-4

Associated Chemicals

eta-Hydroxyethoxyacetic acid; 13382-47-3
1,2-Dioxane; 5703-46-8

Wikipedia

Dioxane

Biological Half Life

/Humans/ exposed to 50 ppm for 6 hr /exhibited/ a half-life of 0.98 + or - 0.12 hr in plasma.
Four male Sprague-Dawley rats with jugular vein cannulas were placed in a 1 liter "head-only" chamber under dynamic air flow conditions. The flow rate of 1,4-dioxane vapor was adjusted to give a chamber concentration of 180 mg/cu m (50 ppm). During and after the 6-hr exposure urine was collected and analysed. ... A half life of 1.01 hours was calculated. ...
Six rats received iv doses of 3, 10, 30, 100, 300 or 1,000 mg (14)C-1,4-dioxane/kg bw and samples of blood were obtained via the right jugular vein every 5 minutes for estimating radioactivity in plasma. Two additional rats were used to estimate radioactivity in expired air (1,4-dioxane and (14)CO2) as well as in urine and feces. These rats were equipped with jugular and ureter cannulas. At the lowest iv doses given, 3 and 10 mg/kg bw, radioactivity was eliminated from the plasma by apparently linear kinetics with a t1/2 of 1.1 hours. At higher doses, radioactivity was eliminated from plasma progressively more slowly. At dose levels >/=100 mg/kg bw, elimination was retarded till a peak level of about 100 ug/mL plasma was reached, whereafter elimination occurred with the same t1/2 as that at lower doses. ...
Four volunteers /were exposed/ to 50 ppm [180 mg/m3] 1,4-dioxane vapor for 6 h. It was rapidly taken up, with plasma levels reaching a plateau after 3 h. The major metabolite, b-hydroxyethoxyacetic acid (HEAA), was detected during the exposure period. At the end of the exposure, plasma levels of 1,4-dioxane fell with a half life of 59 min. ...

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

1,4-Dioxane is manufactured commercially by dehydration and ring closure of diethylene glycol. Concentrated sulfuric acid (ca. 5%) is used as a catalyst, although phosphoric acid, p-toluenesulfonic acid, and strongly acidic ion-exchange resins are recognized alternatives. The process is continuous, with dioxane vaporized from the reaction vessel. The vapors are passed through an acid trap and two distillation columns to remove water and to purify the product. Yields of ca. 90% are possible.
Dioxane can ... be prepared by dehydrohalogenation of 2-chloro-2'-hydroxydiethyl ether, by reacting ethylene glycol with 1,2-dibromoethane, and by dimerizing ethylene oxide either over NaHSO4, SiF4, or BF3, or at elevated temperature with an acidic cation-exchange resin.
From beta,beta-dichloroethyl ether by treatment with alkali.

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Services
Wholesale and retail trade
1,4-Dioxane: ACTIVE
Commercial production of 1,4-dioxane in the United States was first reported in 1951, but semi-commercial quantities were available in 1939.
1,4-Dioxane is a toxic by-product formed during the synthesis of surfactants used in finished cosmetic products.

Analytic Laboratory Methods

Method: OSHA 7; Procedure: gas chromatography with flame ionization detection; Analyte: dioxane; Matrix: air; Detection Limit: not provided.
Method: NIOSH 1602, Issue 2; Procedure: gas chromatography with flame ionization detection; Analyte: dioxane; Matrix: air; Detection Limit: 0.01 mg per sample.
Method: EPA-RCA 8015C; Procedure: gas chromatography with flame ionization detection; Analyte: 1,4-dioxane; Matrix: surface water, ground water, and solid matrices; Detection Limit: 15 ug/L.
Method: EPA-EAD 1624; Procedure: gas chromatography-mass spectrometry; Analyte: 1,4-dioxane; Matrix: water; Detection Limit: 10 ug/L.
For more Analytic Laboratory Methods (Complete) data for 1,4-DIOXANE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

1,4-Dioxane and its principal metabolite, beta-hydroxyethoxyacetic acid (HEAA), are determined by gas chromatography-mass spectrometry ... in plasma or urine.

Storage Conditions

Store in a cool, dry, well-ventilated location. Store away from heat, oxidizing materials, and sunlight. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen and date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids

Interactions

... /In Swiss Webster mice/ skin paintings /with 0.2 mL of unspecified concn of 1,4-dioxane/ were preceded 1 wk earlier by application of 50 ug 7,12-dimethylbenzanthracene (DMBA); 4 males and 5 females survived 59 wk of treatment. Among 15 mice examined, 8 skin tumors were observed (2 papillomas, 2 squamous-cell carcinomas and 4 sarcomas); in addition 24 other tumors (mainly malignant lymphomas and lung tumors) occurred. 8 skin papillomas and 1 malignant lymphoma occurred in 55 animals receiving 50 ug DMBA followed by thrice weekly paintings with acetone alone.
Dioxane ... was investigated as a rat liver altered foci promoter in an initiation/promotion protocol. Animals were initiated with diethylnitrosamine, 30 mg/kg, injected ip 24 hr after 2/3 partial hepatectomy. The chemical under study was administered by gavage once a day, 5 times a week for 7 weeks. Ten days after the last administration the animals were killed. Liver sections were stained for gamma-glutamyl-transpeptidase (GGT) and the number and total volume of gamma-glutamyl-transpeptidase-positive foci was studied. Dioxane (1000 mg/kg) significantly increased the number and total volume of foci ... .

Stability Shelf Life

Stable under recommended storage conditions. Test for peroxide formation before distillation or evaporation. Test for peroxide formation or discard after 1 year. Stable under recommended storage conditions.
Stable to light but forms peroxide in air, especially in presence of moisture.

Dates

Modify: 2023-08-15

Explore Compound Types